Cas no 649559-70-6 (8,8'-Bi-2H-1,4-benzoxazine,7,7'-bis[bis(3,5-dimethylphenyl)phosphino]-3,3',4,4'-tetrahydro-4,4'-dimethyl-,(8S)-)
![8,8'-Bi-2H-1,4-benzoxazine,7,7'-bis[bis(3,5-dimethylphenyl)phosphino]-3,3',4,4'-tetrahydro-4,4'-dimethyl-,(8S)- structure](https://it.kuujia.com/scimg/cas/649559-70-6x500.png)
649559-70-6 structure
Nome del prodotto:8,8'-Bi-2H-1,4-benzoxazine,7,7'-bis[bis(3,5-dimethylphenyl)phosphino]-3,3',4,4'-tetrahydro-4,4'-dimethyl-,(8S)-
8,8'-Bi-2H-1,4-benzoxazine,7,7'-bis[bis(3,5-dimethylphenyl)phosphino]-3,3',4,4'-tetrahydro-4,4'-dimethyl-,(8S)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 8,8'-Bi-2H-1,4-benzoxazine,7,7'-bis[bis(3,5-dimethylphenyl)phosphino]-3,3',4,4'-tetrahydro-4,4'-dimethyl-,(8S)-
- R-(+)-N,N'-DIMETHYL-7,7'-BIS(DI(3,5-XYLYL)PHOSPHINO)-3,3',4,4'-TETRAHYDRO-8,8'-BI-2H-1,4-BENZOXAZINE ISOPROPANOL ADDUCT
- S-(-)-N,N'-DiMethyl-7,7'-bis(di(3,5-xylyl)phosphino)-3,3',4,4'-tetrahydro-8,8'-bi-2H-1,4-benzoxazine isopropanol adduct
- R-XYLYL-SOLPHOS
- S-XYLYL-SOLPHOS
- SCHEMBL1224769
- (R)-7,7-Bis[di(3,5-xylyl)phosphino]-3,3,4,4-tetrahydro-4,4-dimethyl-8,8-bi(
- 649559-70-6
- (S)-7,7'-Bis[di(3,5-xylyl)phosphino]-3,3',4,4'-tetrahydro-4,4'-dimethyl-8,8'-bi(2H-1,4-benzoxazine)
- (R)-7,7 inverted exclamation marka-Bis[di(3,5-xylyl)phosphino]-3,3 inverted exclamation marka,4,4 inverted exclamation marka-tetrahydro-4,4 inverted exclamation marka-dimethyl-8,8 inverted exclamation marka-bi(2H-1,4-benzoxazine)
-
- Inchi: InChI=1S/C50H54N2O2P2/c1-31-19-32(2)24-39(23-31)55(40-25-33(3)20-34(4)26-40)45-13-11-43-49(53-17-15-51(43)9)47(45)48-46(14-12-44-50(48)54-18-16-52(44)10)56(41-27-35(5)21-36(6)28-41)42-29-37(7)22-38(8)30-42/h11-14,19-30H,15-18H2,1-10H3
- Chiave InChI: NVDNAKSQNFTFDM-UHFFFAOYSA-N
- Sorrisi: CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)N(CCO3)C)C4=C(C=CC5=C4OCCN5C)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C
Proprietà calcolate
- Massa esatta: 836.42400
- Massa monoisotopica: 776.36605296g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 56
- Conta legami ruotabili: 7
- Complessità: 1080
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 24.9Ų
- XLogP3: 11.6
Proprietà sperimentali
- Punto di ebollizione: 865.21°C at 760 mmHg
- Punto di infiammabilità: 477.062°C
- PSA: 72.35000
- LogP: 9.51150
8,8'-Bi-2H-1,4-benzoxazine,7,7'-bis[bis(3,5-dimethylphenyl)phosphino]-3,3',4,4'-tetrahydro-4,4'-dimethyl-,(8S)- Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:UN 2811 6.1/PG 3
- WGK Germania:3
- Codice categoria di pericolo: 22
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R22
8,8'-Bi-2H-1,4-benzoxazine,7,7'-bis[bis(3,5-dimethylphenyl)phosphino]-3,3',4,4'-tetrahydro-4,4'-dimethyl-,(8S)- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-236823-100mg |
(S)-7,7'-Bis[di(3,5-xylyl)phosphino]-3,3',4,4'-tetrahydro-4,4'-dimethyl-8,8'-bi(2H-1,4-benzoxazine), |
649559-70-6 | 100mg |
¥632.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-236823-100 mg |
(S)-7,7'-Bis[di(3,5-xylyl)phosphino]-3,3',4,4'-tetrahydro-4,4'-dimethyl-8,8'-bi(2H-1,4-benzoxazine), |
649559-70-6 | 100MG |
¥632.00 | 2023-07-10 |
8,8'-Bi-2H-1,4-benzoxazine,7,7'-bis[bis(3,5-dimethylphenyl)phosphino]-3,3',4,4'-tetrahydro-4,4'-dimethyl-,(8S)- Letteratura correlata
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
649559-70-6 (8,8'-Bi-2H-1,4-benzoxazine,7,7'-bis[bis(3,5-dimethylphenyl)phosphino]-3,3',4,4'-tetrahydro-4,4'-dimethyl-,(8S)-) Prodotti correlati
- 1707603-36-8([6-(3-Ethyl-[1,2,4]oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]-acetic acid)
- 76019-15-3(H-His-Val-Oh)
- 2940962-53-6(1-(Acetoxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid)
- 1217731-62-8(3-[(3S,4R)-4-(4-Fluoro-phenyl)-pyrrolidin-3-yl]-1H-pyrazole dihydrochloride)
- 1160246-32-1(3-{5-methyl-1H-pyrazolo3,4-bpyridin-1-yl}propanenitrile)
- 438471-32-0(3-(2-bromophenoxy)methylbenzohydrazide)
- 2757902-12-6(5-{(benzyloxy)carbonylamino}-1,1'-biphenyl-2-carboxylic acid)
- 2295529-49-4(benzyl N-(6-fluoropyrazin-2-yl)carbamate)
- 1807079-97-5(6-Amino-3-chloro-2-(trifluoromethyl)benzaldehyde)
- 2172168-99-7(2,2-diethyl-9-(propan-2-yl)-1-oxa-5-azaspiro5.5undecane)
Fornitori consigliati
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso
